
7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxylic acid with isoquinoline derivatives in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoquinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinoline derivatives. Substitution reactions can lead to a variety of substituted isoquinoline and furan derivatives.
Scientific Research Applications
7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One: Known for its anticancer activity.
4-Methyl-2-Oxo-2H-Chromen-7-Yl Derivatives: Studied for their antimicrobial properties.
1,3,5-Trisubstituted-4,5-Dihydro-1H-Pyrazoles: Known for their fluorescence properties and use as probes.
Uniqueness
7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione stands out due to the presence of both the furan and isoquinoline rings, which confer unique chemical properties and potential applications. Its diverse reactivity and potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H9NO4 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-hydroxy-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H9NO4/c15-12-7-8-3-4-9(11-2-1-5-18-11)6-10(8)13(16)14(12)17/h1-6,17H,7H2 |
InChI Key |
FMBJYDTZYGCAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC=CO3)C(=O)N(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


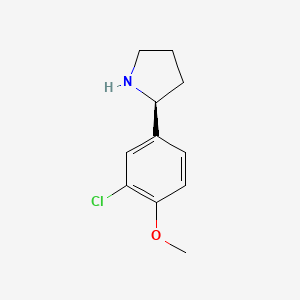

![(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12983883.png)
![6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12983904.png)
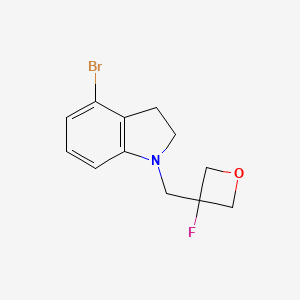
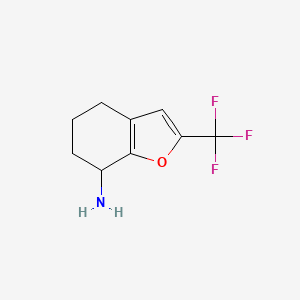

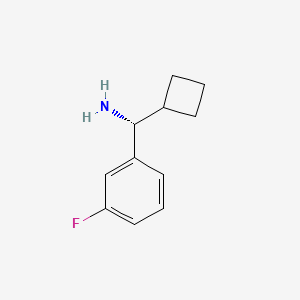
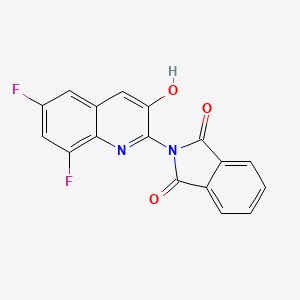
![methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate](/img/structure/B12983942.png)
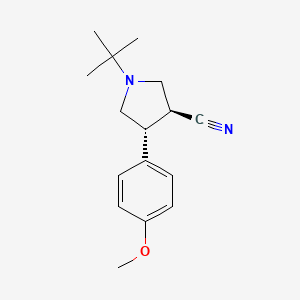
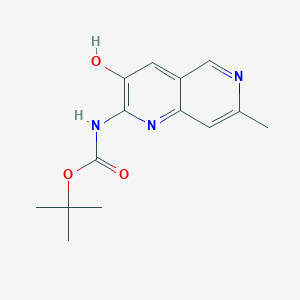
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12983948.png)

